7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Overview
Description
7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C9H9NO4, is known for its unique structure, which includes a benzodioxine ring system. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the formation of the benzodioxine ring followed by the introduction of the amino and carboxylic acid functional groups. One common method involves the cyclization of catechol derivatives with appropriate amino and carboxylate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzodioxine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid include:
- 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
- 2,3-Dihydro-1,4-benzodioxine-5-carboxamide
- 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid methyl ester
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for a wide range of chemical modifications and interactions, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRYNXDRMYDGKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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